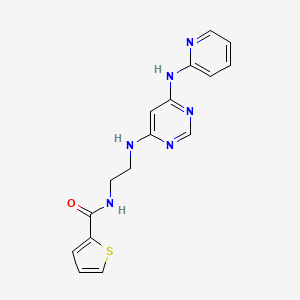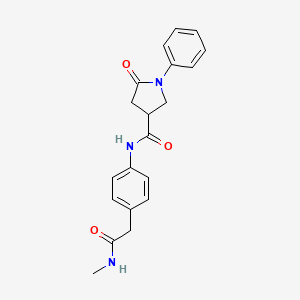
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrimidine and pyridine rings might be formed using methods like cyclization or condensation reactions. The amide group could be introduced through a reaction like amide coupling .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, depending on the conditions. The amide group could undergo hydrolysis to form a carboxylic acid and an amine. The rings might participate in electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, particularly those containing pyrimidine, have been extensively studied for their central nervous system (CNS) effects, ranging from treating depression to inducing euphoria and convulsions. This is largely due to the presence of functional chemical groups in these compounds that can interact with biological targets. For instance, compounds with pyrimidine and thiophene groups have been linked to potential CNS activity, hinting at their use in the synthesis of novel drugs for treating CNS disorders (S. Saganuwan, 2017).
Optical Sensors and Biological Applications
Pyrimidine derivatives are significant in organic chemistry for their role in the synthesis of optical sensors, alongside their medicinal and biological applications. The ability of pyrimidine derivatives to form both coordination and hydrogen bonds makes them suitable for use as sensing probes, showcasing their versatility in scientific research beyond pharmaceuticals (Gitanjali Jindal & N. Kaur, 2021).
Synthesis of Heterocyclic Compounds
The pyranopyrimidine core is a precursor for various medicinal and pharmaceutical products, demonstrating the importance of heterocyclic compounds in drug synthesis. These compounds are pivotal for developing synthetic pathways to create novel pharmaceuticals, highlighting their role in advancing medicinal chemistry (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).
Anti-Inflammatory Properties
Research on pyrimidines has shown their wide pharmacological effects, including anti-inflammatory properties. This is attributed to their interaction with vital inflammatory mediators, making them valuable in developing new anti-inflammatory drugs (H. Rashid et al., 2021).
Optoelectronic Materials
Quinazoline and pyrimidine structures, when incorporated into π-extended conjugated systems, are valuable for creating novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, and photoelectric conversion elements, indicating their importance beyond biological applications (G. Lipunova et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(12-4-3-9-24-12)19-8-7-18-14-10-15(21-11-20-14)22-13-5-1-2-6-17-13/h1-6,9-11H,7-8H2,(H,19,23)(H2,17,18,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDTUBDMRXBYFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2365652.png)




![1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2365661.png)
![9-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide](/img/structure/B2365665.png)

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2365667.png)
![N-(4-{[3-(4-chlorophenyl)benzo[c]isoxazol-5-yl]carbonylamino}phenyl)acetamide](/img/structure/B2365669.png)
amino}methyl)-2-methylpropane-1,3-diol](/img/structure/B2365670.png)